molecular formula C10H16BrN3OS B8538873 2-(1-(4-Bromothiazol-2-yl)piperidin-4-ylamino)ethanol

2-(1-(4-Bromothiazol-2-yl)piperidin-4-ylamino)ethanol

Cat. No.: B8538873
M. Wt: 306.23 g/mol
InChI Key: ROPXNDLDCQKMQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-(4-Bromothiazol-2-yl)piperidin-4-ylamino)ethanol is a chemical compound that features a piperidine ring substituted with a bromothiazole group and an ethanolamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(4-Bromothiazol-2-yl)piperidin-4-ylamino)ethanol typically involves the reaction of 4-bromothiazole with piperidine derivatives under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1-(4-Bromothiazol-2-yl)piperidin-4-ylamino)ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanolamine moiety can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromothiazole group can be reduced to form thiazole derivatives.

    Substitution: The bromine atom in the bromothiazole group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea under basic conditions.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Thiazole derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1-(4-Bromothiazol-2-yl)piperidin-4-ylamino)ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 2-(1-(4-Bromothiazol-2-yl)piperidin-4-ylamino)ethanol involves its interaction with specific molecular targets. The piperidine ring and bromothiazole group can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    1-(4-Bromothiazol-2-yl)piperidin-2-one: Similar structure but lacks the ethanolamine moiety.

    4-Bromothiazole: Contains the bromothiazole group but lacks the piperidine ring.

    Piperidine derivatives: Various compounds with the piperidine ring but different substituents.

Uniqueness

2-(1-(4-Bromothiazol-2-yl)piperidin-4-ylamino)ethanol is unique due to the presence of both the bromothiazole and ethanolamine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in different fields, making it a valuable compound for research and development .

Properties

Molecular Formula

C10H16BrN3OS

Molecular Weight

306.23 g/mol

IUPAC Name

2-[[1-(4-bromo-1,3-thiazol-2-yl)piperidin-4-yl]amino]ethanol

InChI

InChI=1S/C10H16BrN3OS/c11-9-7-16-10(13-9)14-4-1-8(2-5-14)12-3-6-15/h7-8,12,15H,1-6H2

InChI Key

ROPXNDLDCQKMQH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NCCO)C2=NC(=CS2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

100 mg (0.37 mmol) of 1-(4-bromothiazol-2-yl)piperidin-4-one from step a and 22 μl (0.37 mmol) of 2-aminoethanol were suspended in 7 ml of THF, stirred at room temperature for 1 h, 21 μl (0.37 mmol) of glacial acetic acid and 164 mg (0.74 mmol) of sodium triacetoxyborohydride were added. The mixture was stirred at room temperature overnight, water and EA were added, the mixture was adjusted to pH 12 using a concentrated NaOH solution and extracted by shaking with EA. The organic phase was dried over sodium sulfate, filtered and evaporated.
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100 mg
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22 μL
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21 μL
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164 mg
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7 mL
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